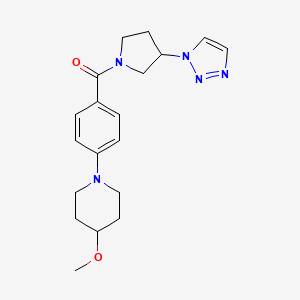
(5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid is a boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . This particular compound has a tert-butoxycarbonyl (Boc) protective group attached to an amino group, which is part of a chlorophenyl ring .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in many synthesis protocols . In the case of compounds with a Boc-protected amino group, a distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, has been found to enhance amide formation in the Boc-AAILs without the addition of a base .Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring with a boronic acid group and a chloro substituent. It also has an amino group that is protected by a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . Another reaction involving boronic acids is the protodeboronation of pinacol boronic esters .科学的研究の応用
Electrochemical Biosensors
Boronic acid derivatives, such as ferroceneboronic acid (FcBA) and its derivatives, have been extensively used in the development of electrochemical biosensors. These biosensors are known for their ability to selectively bind to sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances through cyclic boronate ester bonds. The redox properties of these compounds allow for the electrochemical determination of various analytes, highlighting their importance in non-enzymatic glucose sensing and other applications (Wang et al., 2014).
Drug Discovery
Boronic acids have found significant application in the field of drug discovery, especially in the design of carbonic anhydrase inhibitors (CAIs). These inhibitors are pivotal in treating conditions such as edema, glaucoma, seizures, obesity, cancer, and infectious diseases. The unique properties of boronic acids, including potentially enhancing the potency of drugs and improving their pharmacokinetics profile, have been leveraged in the development of novel therapeutic agents (Supuran, 2017).
Biomass Conversion
Boronic acid derivatives also play a role in the conversion of plant biomass into furan derivatives, serving as a sustainable approach to accessing new generations of polymers, functional materials, and fuels. This application underscores the role of such compounds in supporting the chemical industry's shift towards more renewable resources (Chernyshev et al., 2017).
Antifungal and Antibacterial Agents
The review on the mechanism of action of potent boron-containing antifungals reveals how boronic acids and similar compounds contribute to antifungal and antibacterial therapies. These compounds, by interacting with biochemical pathways, offer new avenues for treating various microbial infections, highlighting their potential in addressing resistance issues (Arvanitis et al., 2020).
Organic Optoelectronics
Boronic acid-based materials, including BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) derivatives, have emerged as promising candidates for applications in organic optoelectronics, including organic light-emitting diodes (OLEDs). These materials offer unique properties for the development of 'metal-free' infrared emitters and sensors, demonstrating the versatility of boronic acid derivatives in advanced technological applications (Squeo & Pasini, 2020).
作用機序
Safety and Hazards
The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
The future directions for the research and application of boronic acids, including (5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid, could involve further exploration of their potential in organic synthesis and medicinal chemistry. The development of new synthetic methodologies and the discovery of new biological activities of boronic acids are promising areas for future research .
特性
IUPAC Name |
[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-7-4-5-9(13)8(6-7)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNSNEPLTJACPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2861210.png)
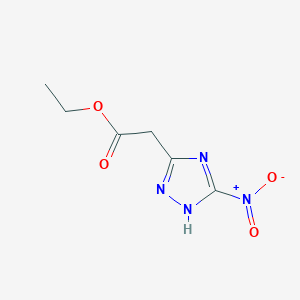
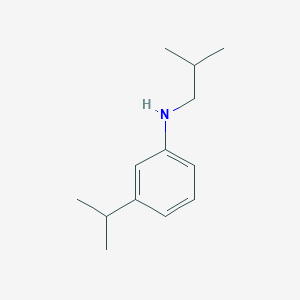
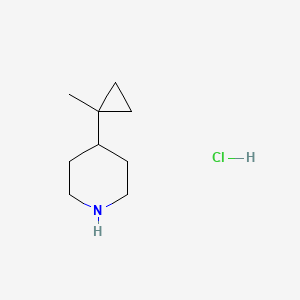
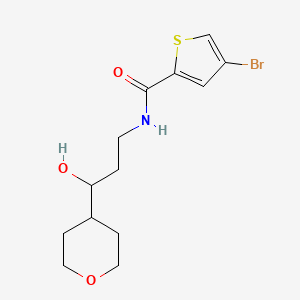
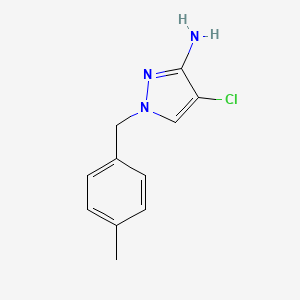
![2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2861219.png)
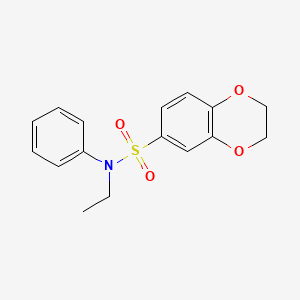
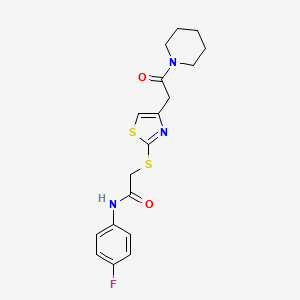

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861227.png)
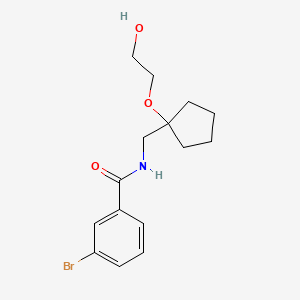
![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2861230.png)
